

1,4-Diazaspiro[5.5]undecane dihydrochloride

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diazaspiro[5.5]undecane
dihydrochloride

Cat. No.: B1437270

[Get Quote](#)

An In-Depth Technical Guide to **1,4-Diazaspiro[5.5]undecane Dihydrochloride** for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged" structures due to their conformational rigidity and ability to project substituents in well-defined vectors. Among these, the 1,4-diazaspiro[5.5]undecane core is a particularly valuable building block. This guide provides a comprehensive technical overview of its dihydrochloride salt, a stable and readily handled form, for professionals engaged in research, discovery, and pharmaceutical development. We will delve into its fundamental properties, synthetic considerations, therapeutic potential, and essential handling protocols, grounded in authoritative scientific data.

Part 1: Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical characteristics is the foundation of all subsequent research and development.

Chemical Identity

- Systematic Name: 1,4-diazaspiro[5.5]undecane;dihydrochloride[1]
- CAS Number: 1159822-91-9[1][2]
- Common Synonyms: 1,4-Diazaspiro[5.5]undecanedihydrochloride, 1,4-Diazaspiro[5.5]undecane dihydrochloride, 1,4-Diaza-spiro[5.5]undecane2HCl[1]

The corresponding free base, 1,4-Diazaspiro[5.5]undecane, has a distinct CAS number (180-76-7) and different physical properties[3]. The dihydrochloride salt form is often preferred in laboratory settings for its enhanced stability and solubility in polar solvents.

Structural Information

The structure features a cyclohexane ring and a piperazine ring fused at a single quaternary carbon atom. The dihydrochloride salt form indicates that the two nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Caption: 2D Structure of **1,4-Diazaspiro[5.5]undecane Dihydrochloride**

Physicochemical Data

A summary of key quantitative data is presented below for quick reference.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ Cl ₂ N ₂	[1]
Molecular Weight	227.17 g/mol	[1]
SMILES	C1CCC2(CC1)CNCCN2.Cl.Cl	[1]
InChI	InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;/h10-11H,1-8H2;2*1H	[1]
InChIKey	IJZCIJLGIPCFTE-UHFFFAOYSA-N	[1]
Purity (Typical)	≥95%	[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of diazaspirocycles is a field of active research, driven by their utility in drug discovery. While specific, detailed protocols for **1,4-Diazaspiro[5.5]undecane dihydrochloride** are proprietary, we can analyze general and patented strategies for related structures to understand the underlying chemical logic.

Rationale for Spirocyclic Scaffolds in Synthesis

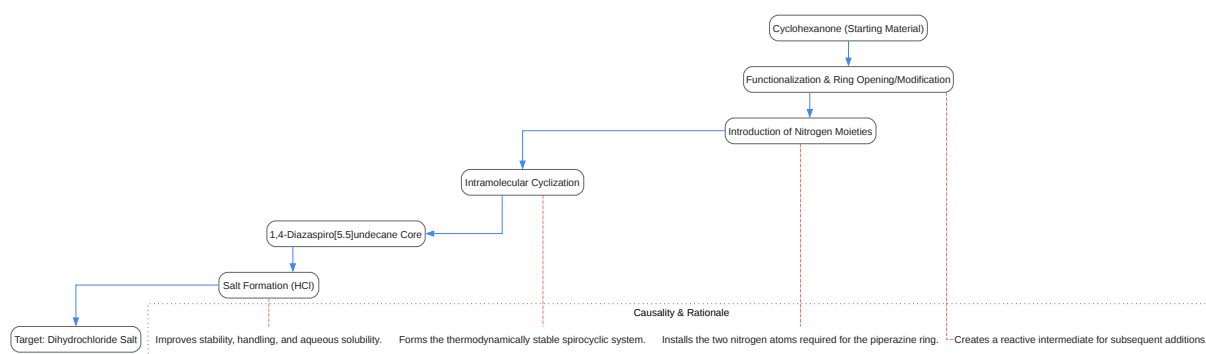
The decision to incorporate a spirocyclic scaffold is a strategic one in molecular design. Unlike simple fused or linear systems, the spiro-junction introduces a rigid, three-dimensional topology. This conformational constraint is highly desirable as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The diazaspiro[5.5]undecane core, specifically, offers two nitrogen atoms that can serve as hydrogen bond acceptors or donors (when protonated), providing crucial anchor points for molecular recognition.

General Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core often involves multi-step sequences. A common approach for related structures involves building the heterocyclic portion onto a pre-existing carbocyclic ring.

- **Double Michael Addition:** One efficient methodology for creating related diazaspiro[5.5]undecane derivatives involves a cascade cyclization via a [5+1] double Michael addition reaction.^{[4][5]} In this strategy, an active methylene compound like N,N-dimethylbarbituric acid reacts with a divinylketone in the presence of a base, leading to the formation of the spirocyclic system in high yields.^[5] This approach is valued for its atom economy and ability to rapidly generate molecular complexity.
- **Multi-step Synthesis from Cyclohexanone:** A patented process for the synthesis of a key intermediate, 1,4-diazaspiro[5.5]undecan-3-one, provides a clear example of a robust, scalable route.^[6] The process begins with commercially available cyclohexanone and proceeds through several intermediates, demonstrating a logical pathway to construct the final spirocycle.^[6]

The workflow below illustrates a generalized, conceptual pathway inspired by such multi-step syntheses.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the diazaspino core.

Part 3: Applications in Drug Discovery and Development

The true value of **1,4-Diazaspiro[5.5]undecane dihydrochloride** lies in its application as a versatile building block for creating novel chemical entities with therapeutic potential.

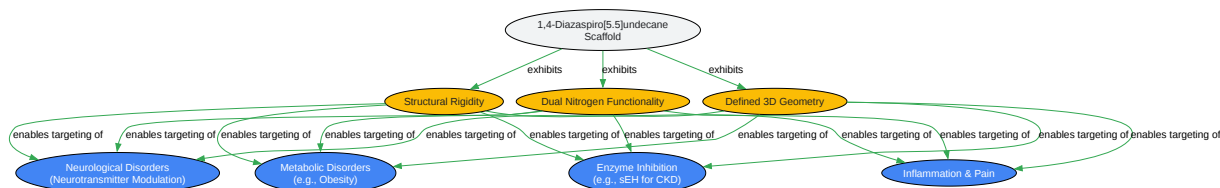
Role as a Key Intermediate

This compound is primarily utilized in the field of organic synthesis as a key intermediate for producing a wide range of more complex pharmaceutical compounds.^[7] Its two distinct nitrogen atoms allow for selective functionalization, enabling chemists to append various pharmacophores and tune the properties of the final molecule.

Therapeutic Potential of the Diazaspiro[5.5]undecane Core

The unique spirocyclic structure has been leveraged in the development of drugs targeting several disease areas.

- **Neurological Disorders:** The scaffold is considered valuable for developing drugs that target neurological disorders, particularly those involving the modulation of neurotransmitter systems.^{[7][8]} The rigid structure can help in achieving the precise orientation of functional groups required for specific receptor interactions.
- **Anti-inflammatory and Analgesic Properties:** It is also employed in the synthesis of compounds with potential anti-inflammatory and analgesic effects.^{[7][8]}
- **Broader Bioactivities:** A comprehensive review of the isomeric 1,9-diazaspiro[5.5]undecane scaffold highlights its broad utility in developing treatments for obesity, pain, psychotic disorders, and cardiovascular diseases.^[9] This underscores the therapeutic promise of the general diazaspiro[5.5]undecane framework.
- **Enzyme Inhibition:** In a related example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising drug candidates for treating chronic kidney diseases.^[10] This demonstrates the scaffold's ability to serve as a platform for potent and selective enzyme inhibitors.



[Click to download full resolution via product page](#)

Caption: Logical relationship between scaffold properties and applications.

Part 4: Handling, Storage, and Safety Protocol

Disclaimer: This information is based on data for structurally related compounds and general laboratory best practices. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

General Handling Precautions

Based on safety data for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, this class of chemicals should be handled with care.^[11]

- Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[11]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[11]

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[\[11\]](#)
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[\[11\]](#)

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

- Container: Store in a tightly-closed container when not in use.[\[11\]](#)
- Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[\[7\]](#)[\[11\]](#)

Step-by-Step Laboratory Handling Protocol

- Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, eye protection).
- Dispensing: Retrieve the container from its storage location. Place it inside the fume hood before opening. Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.
- In Case of Accidental Contact:
 - Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[\[11\]](#)
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[\[11\]](#)
- Spill Containment: In case of a small spill, prevent further spread. Carefully sweep or vacuum up the inert material and place it into a suitable, labeled container for disposal. Do not let the product enter drains.[\[11\]](#)
- Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant.[\[11\]](#)

Conclusion

1,4-Diazaspiro[5.5]undecane dihydrochloride is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its inherent structural rigidity, well-defined three-dimensional architecture, and versatile nitrogen functionality make it a highly attractive scaffold for the design of next-generation therapeutics. From neurological disorders to chronic kidney disease, the core structure has demonstrated its potential across a diverse range of biological targets. By understanding its properties, synthetic logic, and proper handling, researchers can effectively leverage this valuable building block to accelerate innovation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 1159822-91-9|1,4-Diazaspiro[5.5]undecane dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 1,4-Diazaspiro[5.5]undecane | C₉H₁₈N₂ | CID 10630733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 7. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 8. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]
- To cite this document: BenchChem. [1,4-Diazaspiro[5.5]undecane dihydrochloride CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437270#1-4-diazaspiro-5-5-undecane-dihydrochloride-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com